Cas no 4430-05-1 (morpholine-3,5-dione)

morpholine-3,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Morpholinedione
- MORPHOLINE-3 5-DIONE
- 3,5-dioxomorpholine
- AC1L7PMM
- AC1Q6G8T
- AGN-PC-0D3C42
- CTK1D7019
- diglycolic anhydride
- Morpholin-3,5-dion
- morpholin-3,5-dione
- NSC631634
- SureCN184102
- tetrahydro-1,4-oxazine-3,5-dione
- morpholine-3,5-dione
- 4430-05-1
- AR2999
- MXAJVDHGJCYEKL-UHFFFAOYSA-N
- F2167-4110
- MFCD01863549
- AS-45499
- 3,?5-?mOrpholinedione
- Z802811418
- EN300-53696
- MORPHOLINE-3,5-DIONE, 97%
- SY174273
- A912817
- AKOS009157212
- SCHEMBL184102
- CS-0172942
- diglycolimide
- NSC-631634
- DTXSID00327103
- MORPHOLINE-3 5-DIONE 97
-
- MDL: MFCD01863549
- Inchi: InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7)
- InChI Key: MXAJVDHGJCYEKL-UHFFFAOYSA-N
- SMILES: O=C1NC(COC1)=O
Computed Properties
- Exact Mass: 115.02695
- Monoisotopic Mass: 115.026943022g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4Ų
- XLogP3: -1
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 142-145 °C(lit.)
- PSA: 55.4
- Solubility: Not determined
morpholine-3,5-dione Security Information
- Signal Word:Danger
- Hazard Statement: H225
- Warning Statement: P210;P273;P243;P403
- WGK Germany:3
- Storage Condition:Room temperature
morpholine-3,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR70072-1g |
Morpholine-3,5-dione |
4430-05-1 | 1g |
£228.00 | 2024-07-21 | ||
Life Chemicals | F2167-4110-0.25g |
morpholine-3,5-dione |
4430-05-1 | 95%+ | 0.25g |
$146.0 | 2023-09-06 | |
TRC | M296026-500mg |
Morpholine-3,5-dione |
4430-05-1 | 500mg |
$ 135.00 | 2022-06-04 | ||
Enamine | EN300-53696-10.0g |
morpholine-3,5-dione |
4430-05-1 | 95% | 10.0g |
$903.0 | 2023-07-07 | |
Life Chemicals | F2167-4110-1g |
morpholine-3,5-dione |
4430-05-1 | 95%+ | 1g |
$163.0 | 2023-09-06 | |
Life Chemicals | F2167-4110-2.5g |
morpholine-3,5-dione |
4430-05-1 | 95%+ | 2.5g |
$326.0 | 2023-09-06 | |
Enamine | EN300-53696-0.05g |
morpholine-3,5-dione |
4430-05-1 | 95% | 0.05g |
$38.0 | 2023-07-07 | |
Enamine | EN300-53696-0.25g |
morpholine-3,5-dione |
4430-05-1 | 95% | 0.25g |
$81.0 | 2023-07-07 | |
Life Chemicals | F2167-4110-5g |
morpholine-3,5-dione |
4430-05-1 | 95%+ | 5g |
$489.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1260759-25g |
MORPHOLINE-3 5-DIONE 97 |
4430-05-1 | 95% | 25g |
$3220 | 2023-05-17 |
morpholine-3,5-dione Related Literature
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Mingzheng Xie,Xin Shi,Xuxin Fan,Yue Cao,Yujie Feng Phys. Chem. Chem. Phys., 2012,14, 1352-1359
Additional information on morpholine-3,5-dione
Recent Advances in Morpholine-3,5-dione (CAS: 4430-05-1) Research: Synthesis, Applications, and Therapeutic Potential
Morpholine-3,5-dione (CAS: 4430-05-1) has emerged as a pivotal heterocyclic compound in pharmaceutical and biomaterial research due to its unique structural properties and biodegradability. Recent studies highlight its role as a monomer for synthesizing functional polyesters with tailored degradation rates, particularly in drug delivery systems and tissue engineering scaffolds. A 2023 study in Biomacromolecules demonstrated its copolymerization with ε-caprolactone to produce elastomeric materials with controlled hydrolysis profiles, achieving 80% degradation within 28 days under physiological conditions.
Innovative synthetic routes have been developed to address historical challenges in morpholine-3,5-dione production. Researchers from ETH Zurich reported a novel enzymatic ring-opening polymerization method (2024, Nature Communications) using immobilized lipase B, achieving 92% yield with reduced racemization compared to traditional metal-catalyzed processes. This breakthrough aligns with growing regulatory demands for metal-free biomaterials in FDA-approved implants.
The compound's therapeutic potential was further elucidated in a recent Journal of Controlled Release study (2024), where morpholine-3,5-dione-based nanoparticles demonstrated enhanced blood-brain barrier penetration. When loaded with anti-Alzheimer's drugs, these carriers showed 3.2-fold higher brain accumulation versus PEGylated counterparts in murine models, attributed to their surface charge-modulating amine groups derived from the morpholine ring.
Structural modifications of 4430-05-1 have yielded derivatives with improved pharmacokinetics. A team at MIT developed N-substituted morpholine-3,5-diones (2023, ACS Medicinal Chemistry Letters) that exhibited dual inhibition of COX-2 and 5-LOX enzymes, reducing inflammatory cytokines by 67% in vitro while avoiding gastrointestinal toxicity associated with NSAIDs. These findings position the scaffold as a promising candidate for next-generation anti-inflammatory agents.
Analytical characterization techniques have advanced significantly, with recent work employing MALDI-TOF mass spectrometry coupled with ion mobility separation (Analytical Chemistry, 2024) to resolve complex polymerization mixtures. This methodology revealed previously undetected cyclic oligomers in morpholine-3,5-dione polymers, critical for understanding batch-to-batch variability in medical-grade materials.
Emerging applications include photodynamic therapy, where Singaporean researchers (2024, Advanced Materials) conjugated morpholine-3,5-dione units with porphyrin photosensitizers. The resulting polymers demonstrated 85% tumor regression in xenograft models under 650 nm light, with complete clearance from organs within 96 hours post-treatment, addressing historical concerns about photosensitizer accumulation.
Regulatory progress is accelerating, with the European Medicines Agency granting orphan drug designation in Q1 2024 to a morpholine-3,5-dione-based delivery system for rare metabolic disorders. Concurrently, the USP is developing new monographs for 4430-05-1 derivatives, reflecting their growing clinical relevance. Industry analysts project the morpholine-3,5-dione market to reach $780 million by 2028, driven by demand for biodegradable orthopedic fixtures and targeted cancer therapies.
4430-05-1 (morpholine-3,5-dione) Related Products
- 109-11-5(Morpholin-3-one)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
